

Dodecyl Isobutyrate as a Volatile Organic Compound: A Technical Guide

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Compound of Interest

Compound Name: *Dodecyl isobutyrate*

Cat. No.: B1330305

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl isobutyrate (CAS No. 6624-71-1), also known as dodecyl 2-methylpropanoate, is a volatile organic compound (VOC) characterized by a faint, oily, and fruity aroma.^[1] As a long-chain fatty acid ester, it finds applications in the fragrance and flavor industries and has been identified as a natural constituent in certain plant species, notably *Jatropha curcas*.^[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analytical detection, and safety considerations of **dodecyl isobutyrate**, tailored for a scientific audience.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **dodecyl isobutyrate** is presented in Table 1. This data is essential for understanding its behavior as a VOC, including its volatility, solubility, and partitioning characteristics.

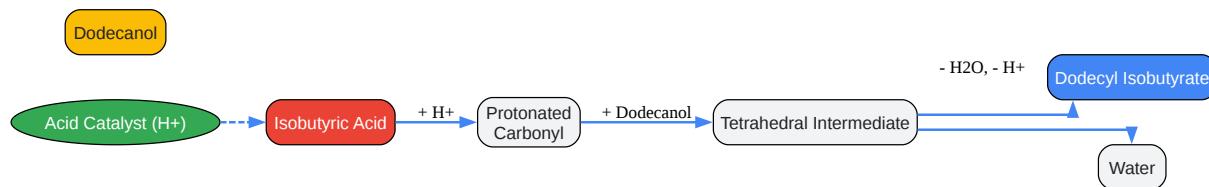
Property	Value	Reference
IUPAC Name	dodecyl 2-methylpropanoate	[2]
Synonyms	Dodecyl 2-methylpropanoate, Lauryl isobutyrate, Isobutyric acid, dodecyl ester	[2]
CAS Number	6624-71-1	[1] [2]
Molecular Formula	C ₁₆ H ₃₂ O ₂	[1] [2]
Molecular Weight	256.42 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor Profile	Faint, oily, fatty, fruity	[1]
Boiling Point	299.00 °C @ 760.00 mm Hg	[1]
Vapor Pressure	0.001000 mmHg @ 25.00 °C (estimated)	[1]
Flash Point	134.44 °C (274.00 °F)	[1]
Water Solubility	0.04267 mg/L @ 25 °C (estimated)	[1]
logP (o/w)	6.743 (estimated)	[1]
Specific Gravity	0.85400 to 0.86000 @ 20.00 °C	[1]
Refractive Index	1.43200 to 1.43600 @ 20.00 °C	[1]

Synthesis of Dodecyl Isobutyrate

Dodecyl isobutyrate can be synthesized through several established methods, primarily via esterification reactions. The two most common approaches are Fischer esterification and enzymatic synthesis.

Fischer Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (dodecanol).



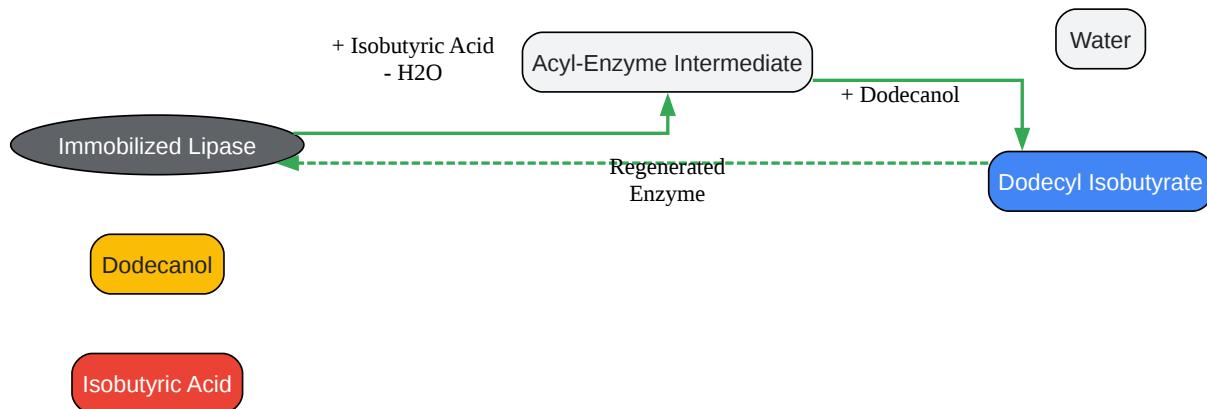
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Caption: Fischer esterification pathway for **dodecyl isobutyrate** synthesis.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dodecanol (1 molar equivalent) and isobutyric acid (1.5 molar equivalents). The excess carboxylic acid helps to shift the equilibrium towards the product.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.05 molar equivalents).
- **Reaction:** Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid) and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude **dodecyl isobutyrate** can be further purified by vacuum distillation.

Enzymatic Synthesis

Lipase-catalyzed esterification offers a milder and more selective alternative to acid catalysis, operating under more environmentally benign conditions.



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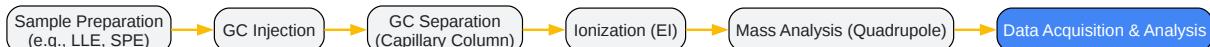
Caption: Lipase-catalyzed synthesis of **dodecyl isobutyrate**.

- Reactant and Enzyme Preparation: In a screw-capped flask, combine dodecanol (1 molar equivalent) and isobutyric acid (1 molar equivalent) in an organic solvent such as hexane or in a solvent-free system.[3]
- Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
- Reaction: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress by GC analysis of withdrawn aliquots.
- Enzyme Recovery and Product Isolation: Once equilibrium is reached or the desired conversion is achieved, separate the immobilized enzyme by filtration for potential reuse. The solvent (if used) can be removed under reduced pressure to yield the crude product.

- Purification: Further purification can be achieved by vacuum distillation or chromatography.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the identification and quantification of volatile compounds like **dodecyl isobutyrate**.



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Caption: A typical workflow for the GC-MS analysis of **dodecyl isobutyrate**.

Experimental Protocol: GC-MS Analysis

- Sample Preparation:
 - For pure compounds or reaction mixtures: Dilute the sample in a suitable organic solvent (e.g., hexane or dichloromethane).
 - For complex matrices (e.g., essential oils, biological samples): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the volatile fraction and remove interfering compounds.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fatty acid esters (e.g., DB-5ms, HP-5MS).
 - Injection: 1 μ L of the prepared sample is injected in split or splitless mode, depending on the concentration.
 - Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped at 10°C/min to 280°C, and held for 10 minutes. This program should be optimized for the specific instrument and sample matrix.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.
- Data Analysis:
 - Identification: Identify **dodecyl isobutyrate** by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST).
 - Quantification: For quantitative analysis, prepare a calibration curve using a series of standard solutions of **dodecyl isobutyrate**. An internal standard can be used to improve accuracy and precision.

Natural Occurrence

Dodecyl isobutyrate has been identified as a volatile compound in *Jatropha curcas*.^[4] The analysis of volatile components from the leaves, bark, and seeds of this plant has revealed a complex mixture of aldehydes, ketones, esters, and terpenoids.^[5]

Toxicology and Environmental Fate

Toxicological Information

Specific toxicological data for **dodecyl isobutyrate** is limited. However, based on data for structurally similar long-chain esters and isobutyrates, the following can be inferred:

- Acute Toxicity: Expected to be low via oral, dermal, and inhalation routes.
- Skin and Eye Irritation: May cause slight skin and eye irritation upon direct contact.^{[6][7]}

- Metabolism: It is anticipated that **dodecyl isobutyrate** would be rapidly hydrolyzed in vivo to dodecanol and isobutyric acid, which are then further metabolized.[7]

A comprehensive safety assessment would require further specific studies on **dodecyl isobutyrate**.

Environmental Fate

- Biodegradation: Long-chain esters are generally considered to be biodegradable.[8] The rate of biodegradation can be influenced by the length of the alkyl chain.[9]
- Bioaccumulation: Due to its high estimated logP value (6.743), **dodecyl isobutyrate** has the potential for bioaccumulation in aquatic organisms.[1]
- Mobility in Soil: The high logP and low water solubility suggest that **dodecyl isobutyrate** would have low mobility in soil and would tend to adsorb to organic matter.

Further ecotoxicological studies are necessary to fully characterize the environmental impact of **dodecyl isobutyrate**.

Conclusion

Dodecyl isobutyrate is a volatile organic compound with applications in the fragrance industry. Its synthesis can be achieved through well-established chemical and enzymatic methods. GC-MS provides a robust platform for its analytical detection and quantification. While its toxicological and environmental profiles are not extensively characterized, initial assessments based on related compounds suggest low acute toxicity but a potential for bioaccumulation. This technical guide provides a foundational understanding for researchers and professionals working with or developing applications for **dodecyl isobutyrate**. Further research is warranted to fully elucidate its biological and environmental impact.

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